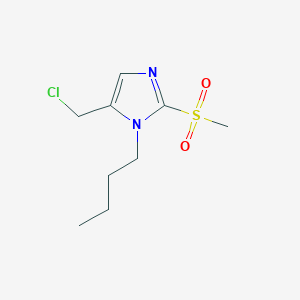

1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a butyl group, a chloromethyl group, and a methanesulfonyl group attached to an imidazole ring. Its molecular formula is C9H15ClN2O2S.

Vorbereitungsmethoden

The synthesis of 1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the alkylation of an imidazole derivative with a butyl halide, followed by chloromethylation and subsequent sulfonylation. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimized reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can target the imidazole ring or the sulfonyl group.

Hydrolysis: The methanesulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole is part of a broader class of imidazole derivatives that have shown promising biological activities. These include:

- Anticancer Activity : Imidazole derivatives have been extensively studied for their potential to inhibit cancer cell growth. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and colorectal cancers .

- Mechanism of Action : The mechanism often involves the inhibition of key enzymes related to tumor growth or the induction of apoptosis in cancer cells. For example, certain imidazole derivatives have been shown to interact with DNA and inhibit DNA gyrase, leading to reduced proliferation of cancer cells .

Enzyme Inhibition Studies

Research indicates that imidazole compounds can act as inhibitors for various enzymes, including cyclooxygenase (COX) and prostaglandin dehydrogenase (15-PGDH). The inhibition of these enzymes can lead to increased levels of beneficial metabolites such as prostaglandins, which play roles in tissue regeneration and inflammation control .

| Enzyme | Inhibitor | IC50 (µM) | Effect |

|---|---|---|---|

| 15-PGDH | This compound | 0.1 | Elevates PGE2 levels, promoting tissue healing |

| COX-2 | Various imidazole derivatives | <3 | Reduces inflammation |

Antimicrobial Applications

Imidazole derivatives are also explored for their antimicrobial properties. The ability of these compounds to disrupt bacterial membranes or inhibit essential bacterial enzymes makes them suitable candidates for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of an imidazole derivative similar to this compound against MCF-7 breast cancer cells. The compound exhibited an IC50 value significantly lower than that of cisplatin, indicating enhanced efficacy in inhibiting cell proliferation.

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, a series of imidazole derivatives were tested against 15-PGDH. Results showed that compounds with structural similarities to this compound could effectively increase PGE2 levels in vitro, suggesting potential therapeutic applications in regenerative medicine .

Wirkmechanismus

The mechanism of action of 1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The methanesulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity.

Vergleich Mit ähnlichen Verbindungen

1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole can be compared with similar compounds such as:

1-Butyl-5-(chloromethyl)-1H-tetrazole: This compound has a tetrazole ring instead of an imidazole ring, which can influence its reactivity and biological activity.

5-Chloromethyl-1H-tetrazole: Lacks the butyl and methanesulfonyl groups, resulting in different chemical properties and applications.

1-Butyl-2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole: Contains a benzodiazole ring and a morpholine sulfonyl group, offering distinct biological activities.

Biologische Aktivität

1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole is an imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structure that allows it to interact with various biological targets, potentially leading to significant therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure features a butyl group, a chloromethyl moiety, and a methanesulfonyl group, contributing to its solubility and reactivity. The chloromethyl group is particularly notable for enabling covalent bonding with nucleophilic sites on proteins, which can modulate enzymatic activity.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through covalent bonding. This interaction can lead to enzyme inhibition or modulation of receptor functions, making it a candidate for drug development in various therapeutic areas.

Enzyme Inhibition

Research indicates that the compound can act as an enzyme inhibitor, affecting various biochemical pathways. For example, studies have shown its potential in inhibiting topoisomerases, which are crucial for DNA replication and transcription. The inhibition of these enzymes can lead to apoptosis in cancer cells, suggesting its utility as an anticancer agent .

Anticancer Activity

Several studies have highlighted the anticancer potential of imidazole derivatives similar to this compound. For instance:

- In vitro studies demonstrated that imidazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and DLD-1 (colorectal cancer), with IC50 values often lower than those of standard chemotherapeutics like cisplatin .

- Case Study : Compound II1, which shares structural similarities with our compound of interest, showed IC50 values of 57.4 μM for DLD-1 and 79.9 μM for MCF-7 cells, indicating promising anticancer activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Key Differences | Biological Activity |

|---|---|---|---|

| This compound | Butyl group | Alters solubility | Potential enzyme inhibitor |

| 5-Chloromethyl-1H-tetrazole | Tetrazole ring | Different ring structure | Varies in anticancer activity |

| 5-Chloro-1-methyl-1H-imidazol-2-yl)methanol | Hydroxymethyl group | Changes reactivity profile | Anticancer properties noted |

Research Findings

Recent studies have emphasized the importance of imidazole derivatives in medicinal chemistry:

- Antimicrobial Activity : Some derivatives have shown efficacy against pathogenic microbes, suggesting a broader application in treating infections .

- Mechanistic Insights : Investigations into the mechanisms of action reveal that these compounds can induce apoptosis via interactions with cellular pathways involved in cell survival and proliferation .

Eigenschaften

IUPAC Name |

1-butyl-5-(chloromethyl)-2-methylsulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2O2S/c1-3-4-5-12-8(6-10)7-11-9(12)15(2,13)14/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFYAGZOHYJUOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CN=C1S(=O)(=O)C)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.